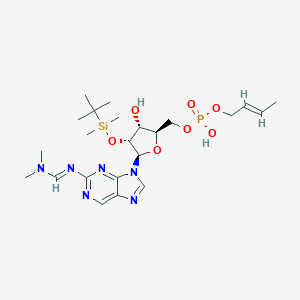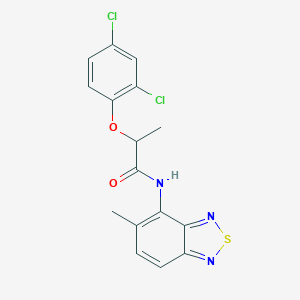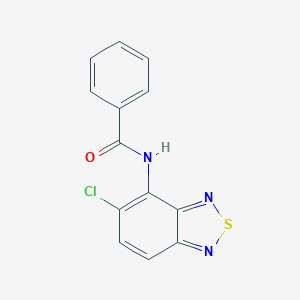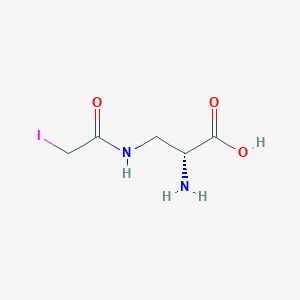
2'-Tbdms-dmfg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Tbdms-dmfg is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical synthesis. This compound is a derivative of 2'-deoxyguanosine, which is a nucleoside found in DNA.
Mecanismo De Acción
The mechanism of action of 2'-Tbdms-dmfg involves the inhibition of DNA polymerase activity. This inhibition occurs due to the incorporation of 2'-Tbdms-dmfg into the growing DNA chain, which leads to the termination of DNA synthesis. The incorporation of 2'-Tbdms-dmfg into the DNA chain is facilitated by the Tbdms group, which protects the 5'-hydroxyl group of 2'-deoxyguanosine from further reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-Tbdms-dmfg are primarily related to its inhibition of DNA polymerase activity. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, the incorporation of 2'-Tbdms-dmfg into the DNA chain can also lead to the formation of DNA adducts, which can cause DNA damage and mutations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2'-Tbdms-dmfg in lab experiments include its high purity, stability, and ease of synthesis. In addition, the Tbdms group can be easily removed under mild conditions, which allows for the preparation of various nucleoside analogs. The limitations of using 2'-Tbdms-dmfg in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 2'-Tbdms-dmfg. One direction is the development of novel nucleoside analogs based on 2'-Tbdms-dmfg for the treatment of viral infections and cancer. Another direction is the investigation of the potential DNA damage and mutagenicity caused by the incorporation of 2'-Tbdms-dmfg into the DNA chain. Furthermore, the use of 2'-Tbdms-dmfg in chemical synthesis and catalysis is an area that requires further exploration.
Métodos De Síntesis
The synthesis of 2'-Tbdms-dmfg involves the protection of the 5'-hydroxyl group of 2'-deoxyguanosine with a tert-butyldimethylsilyl (Tbdms) group, followed by the reaction of the 3'-hydroxyl group with dimethylformamide glycolate (dmfg) in the presence of a catalyst. This reaction results in the formation of 2'-Tbdms-dmfg, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
2'-Tbdms-dmfg has been extensively used in medicinal chemistry and drug discovery. It has been shown to inhibit the activity of DNA polymerase, which is an essential enzyme for DNA replication and repair. This inhibition can lead to the disruption of DNA synthesis and cell death, making 2'-Tbdms-dmfg a potential candidate for anticancer drugs. In addition, 2'-Tbdms-dmfg can also be used as a building block for the synthesis of various nucleoside analogs, which have applications in antiviral and antitumor therapies.
Propiedades
Número CAS |
126922-67-6 |
|---|---|
Nombre del producto |
2'-Tbdms-dmfg |
Fórmula molecular |
C23H39N6O7PSi |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
[(E)-but-2-enyl] [(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C23H39N6O7PSi/c1-9-10-11-33-37(31,32)34-13-17-18(30)19(36-38(7,8)23(2,3)4)21(35-17)29-15-25-16-12-24-22(27-20(16)29)26-14-28(5)6/h9-10,12,14-15,17-19,21,30H,11,13H2,1-8H3,(H,31,32)/b10-9+,26-14+/t17-,18-,19-,21-/m1/s1 |
Clave InChI |
XPWZMBJMSZSSNC-SQTPBEOXSA-N |
SMILES isomérico |
C/C=C/COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES |
CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
SMILES canónico |
CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |
Sinónimos |
2'-TBDMS-DMFG n-butyl 2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3,',5'-cyclic phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)


![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)